Allyl heptanoate

Vue d'ensemble

Description

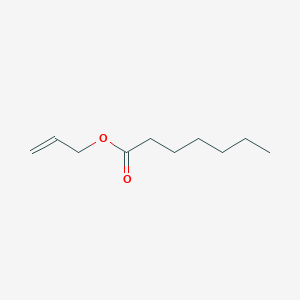

Allyl heptanoate: is an organic compound with the molecular formula C10H18O2 . It is an ester formed from heptanoic acid and allyl alcohol. This compound is known for its fruity, pineapple-like aroma and is commonly used in the flavor and fragrance industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Allyl heptanoate is typically synthesized through the esterification of heptanoic acid with allyl alcohol. This reaction is catalyzed by concentrated sulfuric acid . The general reaction is as follows:

Heptanoic acid+Allyl alcohol→Allyl heptanoate+Water

Industrial Production Methods: In industrial settings, the esterification process is carried out in large reactors where heptanoic acid and allyl alcohol are mixed in the presence of a strong acid catalyst. The reaction mixture is then heated to facilitate the esterification process. After the reaction is complete, the product is purified through distillation .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Allyl heptanoate undergoes hydrolysis under acidic, basic, or enzymatic conditions, producing allyl alcohol and heptanoic acid .

Hydrolysis Rates

| Condition | Half-Life (t₁/₂) | Source Citation |

|---|---|---|

| Artificial Gastric Juice | 1120 minutes | |

| Artificial Pancreatic Juice | 1.98 minutes | |

| Rat Liver Homogenate | 3.96 seconds |

Mechanism

-

Acid-Catalyzed : Protonation of the ester carbonyl facilitates nucleophilic attack by water.

-

Enzymatic : Carboxylesterases in the liver and intestine rapidly cleave the ester bond .

Implications

-

Rapid hydrolysis in vivo releases allyl alcohol, which is hepatotoxic due to oxidation to acrolein .

Oxidation Pathways

a. Metabolite Oxidation

Allyl alcohol (from hydrolysis) undergoes sequential oxidation:

-

Alcohol Dehydrogenase (ADH) : Converts allyl alcohol to acrolein.

-

Aldehyde Dehydrogenase (ALDH) : Oxidizes acrolein to acrylic acid .

Toxicity

b. Enzymatic Allylic Oxidation

Unspecific peroxygenases (UPOs) catalyze allylic hydroxylation using H₂O₂. Though not directly studied for this compound, analogous reactions suggest potential for hydroxylation at the allylic position .

Thermal Stability and Decomposition

-

Distillation under reduced pressure (91°C at 21 mbar) is used for purification, indicating stability below 120°C .

-

Prolonged heating above 170°C may decompose the ester into acrolein and heptanoic acid derivatives.

Biochemical Degradation in Vivo

Metabolites and Toxicity Profile

| Metabolite | LD₅₀ (Oral, Rat) | Key Effects |

|---|---|---|

| Allyl Alcohol | 96–142 mg/kg | Hepatotoxicity, gastric lesions |

| Acrolein | 29 mg/kg | Respiratory irritation, DNA adducts |

Applications De Recherche Scientifique

Flavor and Fragrance Industry

Overview : Allyl heptanoate is extensively utilized as a flavoring agent in food products and beverages due to its sweet, fruity aroma. It enhances the sensory experience for consumers, making it a popular choice in the culinary arts.

Applications :

- Food Flavoring : Used in confectionery, beverages, and savory dishes to impart a pleasant taste.

- Fragrance Component : Incorporated into perfumes and personal care products to provide a refreshing scent.

Case Study : Research indicates that this compound significantly improves the flavor profile of various food products. For instance, in a study on fruit-flavored beverages, the addition of this compound resulted in a marked increase in consumer preference scores compared to control samples lacking the compound .

Cosmetics and Personal Care

Overview : The compound's appealing scent and emollient properties make it a favored ingredient in cosmetics and personal care formulations.

Applications :

- Skin Care Products : Functions as a moisturizer in lotions and creams.

- Perfumes : Enhances the fragrance profile of various cosmetic products.

Case Study : A comparative study on skin moisturizers demonstrated that formulations containing this compound exhibited superior moisturizing effects compared to those without it. This was attributed to its ability to enhance skin hydration levels effectively .

Pharmaceutical Applications

Overview : this compound serves as an intermediate in the synthesis of various pharmaceutical compounds, aiding drug development processes.

Applications :

- Drug Synthesis : Utilized in creating new medications through chemical reactions that involve this compound.

Case Study : Research involving insect cell lines has shown that this compound can influence cellular responses relevant to drug development. Specifically, studies indicated its potential role in enhancing the efficacy of certain therapeutic agents against specific cell lines .

Polymer Manufacturing

Overview : The compound is used in producing specialty polymers that possess desirable properties such as flexibility and durability.

Applications :

- Coatings and Packaging Materials : Contributes to the production of materials essential for various industrial applications.

Case Study : A study on polymer blends revealed that incorporating this compound improved mechanical properties such as tensile strength and elongation at break, thereby enhancing the performance of packaging materials .

Agricultural Chemicals

Overview : this compound is also applied in formulating agricultural products, including pesticides and herbicides.

Applications :

- Agrochemical Development : Acts as an effective component in enhancing the performance of agricultural chemicals while ensuring user safety.

Case Study : Research has demonstrated that formulations containing this compound showed improved efficacy against specific pests while maintaining lower toxicity levels compared to conventional pesticides. This positions this compound as a viable option for developing safer agrochemicals .

Mécanisme D'action

The mechanism of action of allyl heptanoate involves its interaction with molecular targets such as enzymes and receptors. The ester functional group can undergo hydrolysis to release allyl alcohol and heptanoic acid, which can then interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context .

Comparaison Avec Des Composés Similaires

Allyl hexanoate: Similar fruity aroma but with a shorter carbon chain.

Allyl butyrate: Also used in the flavor industry but has a different aroma profile.

Allyl acetate: Commonly used in organic synthesis and has different reactivity due to the acetate group.

Uniqueness: Allyl heptanoate is unique due to its specific combination of a long carbon chain and an allyl group, which imparts a distinctive fruity aroma and specific reactivity in chemical reactions. Its applications in the flavor and fragrance industry are particularly notable .

Activité Biologique

Allyl heptanoate, an aliphatic allyl ester, is primarily recognized for its applications in flavoring and fragrance industries. However, its biological activity has garnered attention in toxicology and pharmacology research. This article synthesizes various studies and findings related to the biological effects of this compound, focusing on its toxicity, metabolic pathways, and potential applications.

This compound (CAS No. 123-68-2) is an ester formed from allyl alcohol and heptanoic acid. Its chemical structure allows it to undergo hydrolysis in biological systems, leading to the release of allyl alcohol and heptanoic acid. Studies indicate that this compound hydrolyzes rapidly in vitro, particularly in rat liver homogenates, with a half-life of approximately 3.96 seconds, suggesting efficient metabolism in vivo .

Acute Toxicity

In animal studies, this compound has shown varying degrees of toxicity depending on the dosage and duration of exposure. A significant study involved feeding weanling Osborne-Mendel rats different concentrations (0, 1000, 2500, and 10,000 mg/kg diet) over 18 weeks. The results indicated dose-dependent growth depression at the highest levels, alongside notable organ enlargement (liver, kidneys) and histopathological changes such as hydropic degeneration in the liver .

Table 1: Summary of Toxicological Findings

| Study Reference | Dosage (mg/kg) | Duration (weeks) | Key Findings |

|---|---|---|---|

| Hagan et al., 1965 | 0, 1000, 2500, 10000 | 18 | Growth depression; liver enlargement; hydropic degeneration |

| Damske et al., 1980 | 0, 49.6, 157, 496 | 13 | No significant toxicity; reduced food intake noted |

Dermal Toxicity

An acute dermal toxicity study on rabbits evaluated skin irritancy at doses ranging from 313 to 1250 mg. The findings indicated mild irritation but no severe adverse effects were reported . This suggests that while this compound can cause some irritation upon skin contact, it is not highly toxic through dermal routes.

Biological Activity in Insect Models

This compound has also been studied for its effects on insect models such as the Egyptian cotton leafworm (Spodoptera littoralis). Research indicated that this compound exhibits cytotoxic effects on established insect cell lines. The median cytotoxic concentrations varied significantly among different cell lines tested .

Table 2: Cytotoxicity Results in Insect Cell Lines

| Compound | Median Cytotoxic Concentration (mM) | Cell Line Sensitivity |

|---|---|---|

| This compound | Varies by cell line | High sensitivity observed |

Flavoring Agent Safety

This compound is generally recognized as safe when used as a flavoring agent within established acceptable daily intake levels (ADI). The WHO JECFA has set an ADI for allyl alcohol (the hydrolysis product) at 0-0.05 mg/kg body weight . This safety profile supports its continued use in food applications.

Potential Therapeutic Applications

Emerging studies suggest that compounds similar to this compound may have therapeutic potential due to their biological activities. For instance, investigations into the modulation of immune responses in insects have highlighted the role of such esters in pest management strategies .

Propriétés

IUPAC Name |

prop-2-enyl heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-3-5-6-7-8-10(11)12-9-4-2/h4H,2-3,5-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJWKGDGUQTWDRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044754 | |

| Record name | Prop-2-en-1-yl heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Liquid, Other Solid, Colourless to yellow liquid with sweet fruity pineapple odour and a slight banana hint | |

| Record name | Heptanoic acid, 2-propen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allyl heptanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/322/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

210.00 to 212.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Propenyl heptanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040208 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

63 mg/L @ 20 °C (exp), 1ml in 1ml 95% ethanol (in ethanol) | |

| Record name | 2-Propenyl heptanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040208 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Allyl heptanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/322/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.880-0.885 | |

| Record name | Allyl heptanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/322/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

142-19-8 | |

| Record name | Allyl heptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl heptanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allyl heptanoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20969 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Heptanoic acid, 2-propen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Prop-2-en-1-yl heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl heptanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.025 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYL HEPTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AU4CYG9V68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Propenyl heptanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040208 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the toxicological profile of allyl heptanoate, and what are its potential effects on insects?

A: this compound exhibits insecticidal properties, particularly against the cotton leafworm Spodoptera littoralis. [] Research suggests that this compound disrupts the midgut cells of insects, leading to toxicity and mortality. [] A study observed 100% mortality in first instar S. littoralis larvae after one day of ingesting a diet containing 0.25% this compound. [] This effect was also observed in third instar larvae, albeit after five days. [] The study further determined the LC₅₀ for first instar larvae to be 0.08%. [] These findings highlight the potential of this compound as an insecticide.

Q2: How does the structure of allyl esters, including this compound, relate to their skin irritation potential?

A: Structure-activity relationship (SAR) models are crucial for understanding how the structure of a molecule influences its biological activity. Research has shown that allyl esters, including this compound, can induce skin irritation. [] Specifically, this compound tested positive for skin irritation in human patch tests. [] SAR models for skin irritation by esters have identified certain physicochemical parameters associated with irritancy. Irritant esters tend to have lower solubility parameters and water solubility, as well as higher Hansen dispersion and hydrogen bonding values compared to non-irritant esters. [] Additionally, irritant esters exhibit a lower sum of partial positive charges. [] These insights into the structural features associated with skin irritation are valuable for developing safer alternatives and understanding the toxicological profile of allyl esters.

Q3: What are the applications of this compound in animal feed?

A: this compound is recognized as a safe and effective flavoring agent in animal feed. [] The European Food Safety Authority (EFSA) Panel on Additives and Products or Substances used in Animal Feed (FEEDAP) has concluded that this compound, at a normal use level of 1 mg/kg complete feed, poses no safety concerns for all animal species. [] This conclusion stems from its existing authorization as a food flavoring and the understanding that its function in feed mirrors its role in food. [] The use of this compound in animal feed highlights its versatility and safety profile in various applications.

Q4: Beyond insecticidal and flavoring properties, are there other applications for this compound?

A: While the provided research primarily focuses on this compound's insecticidal and flavoring properties, it's worth noting that allyl esters, in general, find applications in various industries. For instance, they are utilized in the production of polymers and resins. [] Their ability to participate in polymerization reactions makes them valuable building blocks for creating materials with desired properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.